Ethylmorphine hydrochloride
Description
Ethylmorphine hydrochloride (EtM) is a semi-synthetic opioid derived from morphine, with the chemical formula C₁₉H₂₃NO₃·HCl·2H₂O (molecular weight: 385.88 for the dihydrate form) . It is primarily used for analgesia in severe pain (e.g., cancer, bone injuries) and as an antitussive (cough suppressant) . EtM binds to mu-opioid receptors in the central nervous system, inhibiting pain signals and suppressing cough reflexes .
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;1H/t12-,13+,14-,18-,19-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPBASOODYCKDP-YZZSNFJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924986 | |
| Record name | O-Ethylmorphine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-30-4 | |
| Record name | Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-ethoxy-17-methyl-, hydrochloride (1:1), (5α,6α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylmorphine hydrochloride [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Ethylmorphine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-ethylmorphine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLMORPHINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFM5450P3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Ethylmorphine hydrochloride can be synthesized through the ethylation of morphine. The process involves the reaction of morphine with ethyl iodide in the presence of a base, such as potassium carbonate, to yield ethylmorphine. The ethylmorphine is then converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Ethylmorphine hydrochloride undergoes several types of chemical reactions:
Oxidation: Ethylmorphine can be oxidized to form morphine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The ethoxy group in ethylmorphine can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include morphine and its derivatives .
Scientific Research Applications
Pharmacological Profile
Chemical Classification:
- Ethylmorphine is classified as a narcotic analgesic and antitussive agent. It is metabolized in the liver, primarily by the enzyme ethylmorphine-N-demethylase, and is used as an indicator of liver function .
Mechanism of Action:
- Ethylmorphine acts on the central nervous system (CNS) by binding to opioid receptors, which leads to reduced perception of pain and cough suppression. It is metabolized into morphine, which is responsible for its analgesic effects .
Clinical Applications
- Pain Management:
- Cough Suppression:
Comparative Efficacy
A comparative analysis of ethylmorphine with other opioids reveals its relative effectiveness:
| Drug | Indication | Effective Dose (mg/kg) | Mechanism |
|---|---|---|---|
| Ethylmorphine | Cough suppression | 5 | Opioid receptor agonist |
| Codeine | Cough suppression | 3 | Opioid receptor agonist |
| Morphine | Pain relief | 0.5 | Opioid receptor agonist |
Ethylmorphine has shown a higher effective dose for cough suppression compared to codeine but lower than morphine for pain relief .
Documented Case Studies
-
Cough Suppression Study:
- A study involving guinea pigs demonstrated that ethylmorphine effectively suppressed cough induced by sulfur inhalation, with an estimated effective dose (ED50) of 13 mg/kg compared to 8 mg/kg for codeine . This suggests that while ethylmorphine is less potent than codeine for cough suppression, it still holds significant clinical value.
- Combination Therapy Efficacy:
Safety and Side Effects
Ethylmorphine shares similar side effects with other opioids, including potential for tolerance and dependence. Clinical assessments have shown that while it can be effective in treating pain and cough, careful monitoring is required to mitigate risks associated with opioid use, especially in patients with a history of substance abuse .
Mechanism of Action
Ethylmorphine hydrochloride is metabolized by the liver enzyme cytochrome P450 2D6 to morphine. Morphine interacts predominantly with the opioid mu-receptor, which is distributed in the human brain and spinal cord. The binding of morphine to these receptors results in analgesic effects by blocking the transmission of pain signals to the brain .
Comparison with Similar Compounds
Key Properties :
- Solubility: Freely soluble in water, methanol, and ethanol; sparingly soluble in acetic anhydride .
- Crystal Structure : Forms stable hydrates; crystallizes in the orthorhombic space group P2₁2₁2₁ .
- Stability : Light-sensitive; decomposes at ~123°C .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Ethylmorphine hydrochloride is structurally related to morphine , codeine , and their salts. A comparative analysis is summarized below:
| Property | Ethylmorphine HCl | Morphine HCl | Codeine HCl |
|---|---|---|---|
| Functional Group | 3-ethoxy substitution | 3-hydroxyl group | 3-methoxy substitution |
| Hydrate Forms | Dihydrate (no anhydrate) | Trihydrate, dihydrate | Monohydrate, anhydrate |
| Crystal System | Orthorhombic (P2₁2₁2₁) | Orthorhombic (P2₁2₁2₁) | Orthorhombic (P2₁2₁2₁) |
| Hydrogen Bond Network | 2D (enhanced by hydrate) | 3D (trihydrate) | 2D (anhydrate) |
| Melting Point | ~123°C (decomposes) | ~250°C (trihydrate) | ~280°C (anhydrate) |
| Solubility in Water | Freely soluble | Freely soluble | Freely soluble |
Key Findings :
Pharmacological and Metabolic Profiles
Key Differences :
- Metabolism: Ethylmorphine is metabolized to nor-ethylmorphine, a unique biomarker used to distinguish it from morphine in doping control . Codeine requires CYP2D6-mediated conversion to morphine for activity .
- Potency : EtM is less potent than morphine but more potent than codeine due to its substitution pattern .
Analytical Differentiation
Ethylmorphine HCl is distinguished from similar compounds using:
Biological Activity
Ethylmorphine hydrochloride is a semi-synthetic opioid derived from morphine, primarily utilized for its analgesic and antitussive properties. Its biological activity encompasses various pharmacokinetic and pharmacodynamic aspects, which are critical for understanding its therapeutic use and potential side effects.
Ethylmorphine acts primarily as an agonist at the mu-opioid receptors in the central nervous system (CNS). Upon administration, it is metabolized in the liver by cytochrome P450 2D6 to morphine, which exerts analgesic effects by binding to these receptors. The mu-opioid receptors are distributed throughout the brain, particularly in regions associated with pain modulation, such as the amygdala, hypothalamus, and spinal cord .
The exact mechanism of analgesia involves inhibition of GABAergic interneurons, leading to reduced pain perception. Additionally, ethylmorphine has been shown to suppress cough reflexes, making it useful in treating cough associated with various conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion:
- Absorption : Ethylmorphine is rapidly absorbed when administered orally.
- Metabolism : It undergoes N-demethylation to norethylmorphine and O-deethylation to morphine via CYP2D6 and CYP3A4 enzymes .
- Half-life : The plasma half-life is approximately 2 hours, with maximum plasma concentrations typically reached within 1 hour post-administration .
- Excretion : About 70% of the administered dose is recovered in urine as glucuronic acid conjugates within 48 hours .
Biological Activity Data Table
| Parameter | Value |
|---|---|
| Max Plasma Concentration (Cmax) | 354.12 ± 17.55 ng/mL (after 3 hours) |
| Half-life | ~2 hours |
| Metabolites | Morphine, Norethylmorphine |
| Excretion | 70% in urine as glucuronides |
Case Studies and Clinical Findings
Several studies have documented the clinical effects and potential risks associated with ethylmorphine use:
- Case of Morphine Poisoning : A patient treated with morphine for cancer-related pain experienced severe respiratory depression due to high blood levels of morphine (3.5 mg/L), attributed to the conversion from ethylmorphine. This case highlighted the importance of monitoring liver and kidney function during treatment due to the risk of accumulation and toxicity .
- Pharmacokinetic Study in Dogs : Research involving Greyhound dogs assessed the pharmacokinetics of ethylmorphine and its metabolites. The study found that after intravenous administration, the compound exhibited a rapid clearance profile similar to other opioids, indicating effective metabolism and excretion mechanisms .
- Dual Release Formulation Study : A study on core-in-cup tablets demonstrated enhanced bioavailability of this compound compared to standard formulations. The new formulation achieved higher plasma concentrations more quickly than existing products, suggesting improved therapeutic efficacy .
Adverse Effects and Safety Profile
This compound can lead to various adverse effects typical of opioid use, including:
- Respiratory depression
- Sedation
- Nausea and vomiting
- Potential for dependency and abuse
In animal studies, leukocyte depletion was observed at high doses (100 mg/kg), indicating possible immunosuppressive effects . Furthermore, interactions with other CNS depressants can enhance respiratory depression risks, necessitating cautious use in combination therapies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying ethylmorphine hydrochloride in a research setting?
- Methodological Answer : Pharmacopeial standards (e.g., European Pharmacopoeia) prescribe a combination of spectroscopic and chromatographic techniques:
- UV-Vis Spectrophotometry : Compare the absorption spectrum of a 0.01% aqueous solution (1 in 10,000) to reference spectra at key wavelengths .
- Infrared Spectroscopy (IR) : Use potassium bromide disks to match absorption bands with reference spectra, focusing on functional groups like the phenolic hydroxyl and tertiary amine .
- Thin-Layer Chromatography (TLC) : Spot samples on silica gel plates and develop using a solvent system of ethanol-toluene-acetone-ammonia (28:40:30:2 v/v). Compare Rf values to standards .
Q. How is the purity of this compound assessed in compliance with pharmacopeial standards?
- Methodological Answer :
- Related Substances Test : Dilute the sample (0.2 g in ethanol) and analyze via TLC. Impurities must not exceed 0.4% .
- Optical Rotation : Confirm [α]20° ranges between -103° and -106° (0.4 g in water, 100 mm path length) to verify enantiomeric purity .
- pH and Clarity : A 2% aqueous solution must have pH 4.0–6.0 and remain clear/colorless .
Q. What are the critical physicochemical properties influencing this compound’s stability in formulation studies?
- Key Parameters :
- Hydration State : this compound exists as a dihydrate under standard conditions. Anhydrous forms are unstable and hygroscopic .
- Hydrogen Bonding : Hydrates form 3D hydrogen-bonded networks, enhancing stability. Monitor humidity during storage to prevent phase transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrate stability data for this compound?
- Experimental Design :
- Dynamic Vapor Sorption (DVS) : Measure water adsorption/desorption isotherms to identify critical humidity thresholds for hydrate formation/dehydration .
- Powder X-Ray Diffraction (PXRD) : Compare experimental patterns with computational models (e.g., density functional theory) to validate proposed anhydrate/hydrate structures .
- Infrared Spectroscopy : Track OH stretching frequencies to detect water loss during dehydration experiments .
Q. What computational approaches are effective for predicting this compound’s solid-state behavior?
- Methodology :
- Dehydration Modeling : Use molecular dynamics simulations to predict lattice energy changes during water removal. Validate with experimental PXRD and thermal analysis (TGA/DSC) .
- Hydrogen-Bond Analysis : Apply CrystalExplorer or similar software to map intermolecular interactions in hydrate vs. anhydrate forms .
Q. How should researchers design experiments to study this compound’s degradation pathways under stress conditions?
- Protocol :
- Forced Degradation : Expose samples to heat (80°C), humidity (75% RH), UV light, and acidic/alkaline hydrolysis.
- HPLC-MS Analysis : Use a Chromolith® RP-18 column with UV detection (280 nm) to separate degradation products. Identify fragments via mass spectrometry .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under accelerated conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
